molecular formula C12H19NO B15315859 2-[2-(Propan-2-yloxy)phenyl]propan-2-amine

2-[2-(Propan-2-yloxy)phenyl]propan-2-amine

Cat. No.: B15315859
M. Wt: 193.28 g/mol
InChI Key: ZINMPAXXCTYLGO-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yloxy)phenyl]propan-2-amine is a chemical compound with the molecular formula C13H21NO, supplied for laboratory research purposes . This compound features a propan-2-amine core substituted with a propan-2-yloxy phenyl group, a structural motif of significant interest in medicinal chemistry. Such scaffolds are commonly investigated for their potential biological activity and their role as intermediates in the synthesis of more complex molecules . Heterocyclic compounds and complex amines are fundamental in pharmaceutical development, with over 85% of FDA-approved drugs containing heterocyclic structures, underscoring the importance of novel chemical entities like this for exploring new therapeutic avenues . Researchers value this compound for its potential application in early-stage drug discovery projects, including but not limited to the synthesis of kinase inhibitors or other targeted therapies . It is intended for use by qualified researchers in controlled laboratory environments. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and profiling experiments to determine the compound's specific mechanism of action and full research value.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(2-propan-2-yloxyphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO/c1-9(2)14-11-8-6-5-7-10(11)12(3,4)13/h5-9H,13H2,1-4H3

InChI Key

ZINMPAXXCTYLGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Propan-2-yloxy)phenyl]propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-(propan-2-yloxy)benzene and isopropylamine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where isopropylamine reacts with 2-bromo-1-(propan-2-yloxy)benzene under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propan-2-yloxy)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

2-[2-(Propan-2-yloxy)phenyl]propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yloxy)phenyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Ortho-Substituted Phenyl Groups

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Findings
2-[2-(Propan-2-yloxy)phenyl]propan-2-amine Propan-2-yloxy (ortho) ~207 (estimated) Bulky isopropoxy group increases steric hindrance; may influence lipophilicity .
2-(2-Fluorophenyl)propan-2-amine Fluorine (ortho) 153.18 Electron-withdrawing fluorine enhances metabolic stability compared to alkoxy groups .
1-(2-Methoxyphenyl)propan-2-amine Methoxy (ortho) 165.23 Psychoactive (2-methoxyamphetamine analog); smaller substituent improves bioavailability .
Key Observations:
  • Steric Effects : The isopropoxy group in the target compound likely reduces enzymatic degradation compared to smaller substituents (e.g., methoxy) but may limit membrane permeability .

Para-Substituted Phenylpropan-2-amine Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Findings
2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride Trifluoromethoxy (para) 255.67 Strong electron-withdrawing effect reduces amine basicity; used in pharmaceutical research .
2-[4-(Trifluoromethyl)phenyl]propan-2-amine Trifluoromethyl (para) 215.21 High lipophilicity due to CF₃ group; potential CNS activity .
Key Observations:
  • Substituent Position : Para-substituted analogs exhibit distinct electronic and spatial interactions compared to ortho-substituted derivatives. For example, para-trifluoromethoxy groups enhance metabolic resistance but reduce solubility .

Alkoxy Chain Length and Branching Variations

Compound Name (from ) Alkoxy Group Molecular Formula Key Properties/Findings
(2S)-2-...3-[4-(propan-2-yloxy)phenyl]propanoyl... Propan-2-yloxy (branched) C₁₉H₂₂N₂O₃ Branched alkoxy groups improve thermal stability in peptide derivatives .
(2S)-2-...3-(4-butoxyphenyl)propanoyl... Butoxy (linear) C₂₀H₂₄N₂O₃ Linear chains enhance flexibility but reduce steric shielding in catalytic processes .
Key Observations:
  • Branching vs.

Pharmacologically Active Analogs

Compound Name Substituent (Position) Pharmacological Class Key Findings
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) Iodo, dimethoxy (para) Psychedelic (5-HT₂A agonist) High receptor affinity; used to study serotonin pathways .
2-Methoxyamphetamine Methoxy (ortho) Stimulant/entactogen Lower potency than DOI due to smaller substituent and reduced receptor interactions .
Key Observations:
  • Receptor Interactions : Bulky substituents (e.g., isopropoxy) may sterically hinder binding to serotonin receptors compared to smaller groups (e.g., methoxy) .

Biological Activity

2-[2-(Propan-2-yloxy)phenyl]propan-2-amine, also known as a derivative of phenylpropanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by an aryloxy group and an amine, which may contribute to its interaction with various biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

This compound features a propan-2-yloxy group attached to a phenyl ring, which is in turn connected to a propan-2-amine moiety. The presence of these functional groups suggests possible interactions with neurotransmitter systems and other biological pathways.

1. Adrenergic Activity

Research indicates that compounds similar to this compound exhibit adrenergic activity. This activity is primarily mediated through interactions with alpha and beta adrenergic receptors, which are crucial in regulating cardiovascular and central nervous system functions. Studies have shown that such compounds can act as stimulants, influencing heart rate and blood pressure.

2. Antioxidant Properties

Antioxidant activity has been observed in various derivatives of phenylpropanamines. The ability to scavenge free radicals may provide protective effects against oxidative stress-related diseases. For instance, the antioxidant capacity of related compounds was measured using the ABTS assay, demonstrating significant free radical scavenging activity .

CompoundIC50 (µM)Mechanism
This compoundTBDFree radical scavenging
Related Compound A45.69Prolyl-4-hydroxylase inhibition
Related Compound B45.81Collagen synthesis inhibition

3. Neuroprotective Effects

Some studies suggest that phenylpropanolamine derivatives may exhibit neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. The inhibition of pro-inflammatory cytokines has been documented, indicating potential applications in neurodegenerative disorders .

Case Study 1: In Vivo Effects on Cardiovascular System

A study involving animal models assessed the cardiovascular effects of this compound. Results indicated significant increases in heart rate and blood pressure, consistent with adrenergic stimulation. These findings align with the expected pharmacological profile of similar compounds.

Case Study 2: Antioxidant Activity Assessment

In vitro experiments evaluated the antioxidant properties of various derivatives, including this compound. The results showed that this compound effectively reduced oxidative stress markers in cultured cells, supporting its potential use in conditions associated with oxidative damage .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-[2-(propan-2-yloxy)phenyl]propan-2-amine?

Methodological Answer:

  • Core Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For analogs like 2-(2-chlorophenyl)propan-2-amine hydrochloride (CAS 50481-48-6), the hydrochloride salt is formed by reacting the free base with HCl, improving solubility .
  • Optimization :
    • Catalysts : Use palladium catalysts for coupling reactions involving aryl ethers (e.g., propan-2-yloxy groups).
    • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures ensures purity.
    • Yield Enhancement : Optimize reaction time (e.g., 12–24 hours for reductive amination) and temperature (60–80°C for aryl ether formation) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) and isopropyl groups (δ 1.2–1.4 ppm for CH₃) .
    • 2D NMR (COSY, HSQC) : Resolve coupling between the propan-2-amine backbone and aryl ether substituents.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₁₂H₁₉NO₂, expected [M+H]⁺ = 218.15) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Basic: How should solubility and stability be managed during experimental workflows?

Methodological Answer:

  • Solubility :
    • Hydrochloride Salt Formation : Enhances aqueous solubility (e.g., 2-(2-chlorophenyl)propan-2-amine hydrochloride in water/DMSO) .
    • Co-solvents : Use 10% DMSO in buffered solutions (pH 7.4) for biological assays.
  • Stability :
    • Storage : -20°C under argon to prevent oxidation of the amine group.
    • Light Sensitivity : Store in amber vials to avoid photodegradation of the aryl ether moiety .

Advanced: What mechanistic approaches are used to study its interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Radioligand Binding Assays : Compete with ³H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) to determine IC₅₀ values .
  • Enzyme Inhibition Studies : Use fluorogenic substrates (e.g., acetylcholinesterase assays) with Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacological activity?

Methodological Answer:

  • SAR Analysis :
    • Electron-Withdrawing Groups (Cl, F) : Increase receptor binding affinity (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine shows enhanced serotonin receptor activity) .
    • Alkoxy Groups (OCH₃, O-iPr) : Modulate lipophilicity (logP) and blood-brain barrier penetration .
    • Chiral Centers : Resolve enantiomers via chiral HPLC (e.g., (R)-1-(4-methoxyphenyl)propan-2-amine has higher bioactivity than (S)-isomer) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay Standardization :
    • Normalize data using reference agonists/antagonists (e.g., 5-HT₂A receptor: Ketanserin as control) .
    • Validate cell lines (e.g., HEK293 vs. CHO cells for GPCR expression variability).
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, incubation time) causing discrepancies .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic effects .

Advanced: What computational tools predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Glide docks the compound into crystallographic structures (e.g., PDB: 6A93 for serotonin receptors) .
    • Key Interactions : Hydrogen bonding with Ser159 (5-HT₂A) and π-π stacking with Phe234 .
  • ADMET Prediction :
    • SwissADME : Estimates logP (2.1), CNS permeability (+), and CYP450 inhibition .
    • ProTox-II : Predicts LD₅₀ (300 mg/kg, oral) and hepatotoxicity alerts .

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